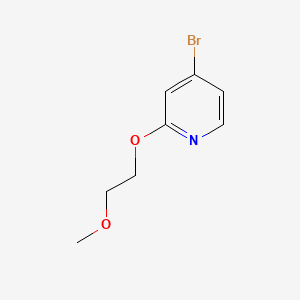

4-Bromo-2-(2-methoxyethoxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

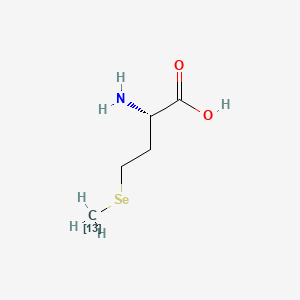

Organoselenium Catalysis

A study by Verma et al. (2016) developed a catalytic system using bis(4-methoxyphenyl)selenide for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes. This process involves a quaternary selenium intermediate, highlighting an innovative use of organoselenium chemistry (Verma et al., 2016).

Halogenation Studies

Canibano et al. (2001) investigated the regioselective mono and dihalogenations of various substituted pyridines, including methoxy pyridines. This research contributes to our understanding of how different substituents on pyridines affect their reactivity and halogenation patterns (Canibano et al., 2001).

Synthesis of Cyanopyridine Derivatives

Bogdanowicz et al. (2013) explored the use of bromo-pyridine derivatives in synthesizing new cyanopyridine compounds. These compounds were tested for antimicrobial activity, showing effectiveness against various bacteria (Bogdanowicz et al., 2013).

Tautomerism and Bromination

Kolder and Hertog (2010) examined the bromination of dihydroxypyridine and its ethyl derivatives, providing insights into the tautomeric structures and the impact of bromination on these structures (Kolder & Hertog, 2010).

Synthesis of Natural Alkaloids

Baeza et al. (2010) used bromo-pyridine derivatives in the total synthesis of the natural alkaloid variolin B. This research showcases the application of these compounds in complex natural product synthesis (Baeza et al., 2010).

Corrosion Inhibition

Saady et al. (2020) discussed the use of a pyridine derivative as a corrosion inhibitor, demonstrating its effectiveness in protecting metal surfaces (Saady et al., 2020).

Suzuki Cross-Coupling Reactions

Parry et al. (2002) synthesized various pyridylboronic acids, including methoxy-pyridine derivatives, and demonstrated their utility in palladium-catalyzed cross-coupling reactions to yield novel heteroarylpyridine derivatives (Parry et al., 2002).

Safety and Hazards

The safety information for “4-Bromo-2-(2-methoxyethoxy)pyridine” includes hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it’s important to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Properties

IUPAC Name |

4-bromo-2-(2-methoxyethoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-4-5-12-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYQLUMBDMESTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744862 |

Source

|

| Record name | 4-Bromo-2-(2-methoxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289131-55-0 |

Source

|

| Record name | 4-Bromo-2-(2-methoxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B577856.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B577862.png)

![Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B577871.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B577872.png)

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)